molecular formula C2F7N B14747631 Perfluoroethanamine CAS No. 354-80-3

Perfluoroethanamine

Cat. No.: B14747631
CAS No.: 354-80-3
M. Wt: 171.02 g/mol
InChI Key: XEIJMVGQZDKEPZ-UHFFFAOYSA-N
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Description

Perfluoroethanamine is a volatile organic compound characterized by its perfluorinated ethyl chain attached to an amine group. This structure is of significant interest in advanced chemical and materials research. As a highly fluorinated amine, it serves as a versatile building block and intermediate in the development of novel compounds. A primary research application of related perfluoroethylamines is their use as key intermediates in the synthesis of complex molecules for various industries. This includes acting as a precursor in the development of pharmaceutical candidates and agrochemicals, such as insecticides, miticides, and fungicides . The incorporation of perfluoroalkyl groups like the perfluoroethyl chain can profoundly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and membrane permeability, making it a valuable tool in medicinal chemistry and drug discovery . In material science, fluorinated amines are investigated for their potential use in creating specialized polymers. For instance, reactions with compounds like polymethyl methacrylate (PMMA) can yield polymers with unique properties suitable for applications in optical waveguides and electronics . Furthermore, its utility extends to catalysis, where it can function as a weakly basic amine catalyst, facilitating reactions such as the isomerization of unsaturated enones through the formation of reactive intermediates . Researchers value this compound for exploring these specific mechanistic pathways and synthesizing complex fluorinated structures. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human use of any kind . All information presented is for research and development purposes.

Properties

CAS No.

354-80-3

Molecular Formula

C2F7N

Molecular Weight

171.02 g/mol

IUPAC Name

N,N,1,1,2,2,2-heptafluoroethanamine

InChI

InChI=1S/C2F7N/c3-1(4,5)2(6,7)10(8)9

InChI Key

XEIJMVGQZDKEPZ-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(N(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluoroethanamine can be synthesized through the reaction of tetrafluoroethylene with nitrogen trifluoride. The reaction typically occurs under high-pressure conditions and requires a catalyst to proceed efficiently . The general reaction is as follows:

C2F4+NF3C2F7NC_2F_4 + NF_3 \rightarrow C_2F_7N C2​F4​+NF3​→C2​F7​N

This method produces small amounts of this compound and is often used in laboratory settings for research purposes.

Industrial Production Methods

Industrial production of this compound is less common due to the specialized conditions required for its synthesis. advancements in fluorine chemistry have led to the development of more efficient catalytic processes that can produce larger quantities of this compound. These methods often involve the use of high-pressure reactors and specialized catalysts to facilitate the reaction between tetrafluoroethylene and nitrogen trifluoride .

Chemical Reactions Analysis

Reactivity and Reaction Pathways

Perfluoroethanamine exhibits unique reactivity due to the dual nature of its structure:

  • Nucleophilic Amine Group : Acts as a nucleophile, enabling reactions with electrophiles (e.g., alkyl halides, carbonyl compounds).

  • Electron-Withdrawing Perfluoro Backbone : Destabilizes intermediates, influencing reaction mechanisms.

Key Reaction Pathways

  • Cyclization Reactions
    this compound can undergo intramolecular cyclization under thermal conditions, forming heterocyclic compounds like perfluoroaziridine (CF₃CF₂N-CF₃). This is analogous to reactions observed in perfluoroalkyl amines, where cyclization is driven by the proximity of reactive sites .

  • Nucleophilic Substitution
    The amine group can displace leaving groups in electrophilic substrates (e.g., alkyl halides). For example:

    CF₃CF₂NH₂+R-XCF₃CF₂NHR+HX\text{CF₃CF₂NH₂} + \text{R-X} \rightarrow \text{CF₃CF₂NHR} + \text{HX}

    This reactivity is critical for synthesizing perfluoroalkylated derivatives.

  • Oxidative Degradation
    this compound may undergo oxidation under extreme conditions (e.g., high temperatures), leading to bond cleavage. For instance, C-N bond scission could release nitrogen-containing radicals, potentially forming fluorinated byproducts like CF₃CF₂O· .

Thermal Stability and Degradation

This compound’s thermal stability is influenced by its bond dissociation energies (BDEs). While direct experimental data for this compound is limited, insights can be drawn from structurally similar PFAS compounds:

  • C-N Bond Strength : Expected to be moderate due to partial electron withdrawal from the perfluoro chain.

  • Degradation Pathways : Likely involve β-scission (C-C bond cleavage) or F-shift mechanisms, analogous to perfluoroalkyl ether carboxylic acids (PFECA) .

Thermal Degradation Parameters (Hypothetical)

ProcessActivation Energy (kcal/mol)Products
β-Scission~12–42CF₃· + CF₂NH₂
F-Shift~24–47CF₃CF· + F₂NH₂
Oxidative Loss~25–43CF₃CF₂O· + NH₃

These estimates align with computational studies of similar PFAS compounds .

Scientific Research Applications

Perfluoroethanamine is a fluorinated compound that can be used in biomedical and drug discovery applications . Perfluorocarbons, a class of compounds to which this compound belongs, have been explored for various biomedical applications like drug and gene delivery, imaging, and use as artificial blood substitutes .

Fluorous Chemistry and Drug Discovery

  • Fluorous Interactions: Fluorous interactions, which are strong noncovalent interactions, have applications in drug discovery and drug delivery .
  • Fluorous Proteomics: Perfluorinated stationary phases can anchor only fluorinated species, preventing nonspecific binding in proteomics approaches . Fluorinated inhibitors with long fluorous alkyl chains can bind to fluorinated resins, which can immobilize biological targets such as papain .
  • Drug Delivery: Semifluorinated dibranched polymers can be designed and synthesized for creating oil-in-water nanoemulsions that facilitate controlled drug release of drugs like paclitaxel . Nanoemulsions with small droplet diameters and long half-lives can maximize tumoritropic accumulation, releasing drugs within the tumor to minimize systemic toxicity and side effects .

Biomedical Applications of Perfluorocarbons

  • Molecular Imaging: Perfluorocarbon nanoparticles can be used as a multimodality platform for noninvasive detection via ultrasound and magnetic resonance, targeted drug delivery, and quantification .
  • Oxygen Delivery: Fluorinated gases can dissolve more oxygen .
  • Artificial Blood Substitutes : Fluorous molecules have been studied for use as artificial blood substitutes .

Phenolic Compounds

  • Versatile Applications: Phenolic compounds are used in a wide range of applications, especially those with biological activities . They can function as antioxidants, structural polymers, UV screens, and signal compounds .
  • Nanotechnology: Phenolic-enabled nanotechnology is used for particle engineering and the bottom-up synthesis of nanohybrid materials, with applications in biosensing, bioimaging, and disease treatment .
  • Health Benefits: Phenolic compounds have reported advantages as anti-aging, anti-inflammatory, antioxidant, and antiproliferative agents . They can modulate carbohydrate and lipid metabolism, improve insulin secretion and adipose tissue metabolism, and alleviate oxidative stress and inflammatory processes .

Mechanism of Action

The mechanism of action of perfluoroethanamine involves its interaction with various molecular targets and pathways:

    Molecular Targets: It primarily interacts with enzymes and receptors involved in metabolic processes.

    Pathways Involved: The compound can activate or inhibit specific signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares it with structurally related PFAS:

Compound Molecular Formula Molecular Weight CAS Number Key Applications
Perfluoroethanamine* Likely C₂F₅N ~169 (estimated) Not specified Surfactants, coatings
Perfluorotriethylamine C₆F₁₅N 371.05 359-70-6 Electronics, solvents
PFOS (reference) C₈HF₁₇O₃S 500.13 1763-23-1 Fire-fighting foams, textiles
2-(Pentafluorophenyl)ethanamine C₈H₆F₅N 223.13 1583-76-2 Pharmaceutical intermediates

*Estimated based on analogous structures .

  • Chain Length : this compound’s shorter chain may reduce environmental persistence compared to PFOS but could still exhibit mobility in water systems .
  • Fluorination : Full fluorination in this compound and perfluorotriethylamine enhances stability but raises concerns about degradation pathways and long-term environmental retention .

Toxicity and Environmental Impact

  • This compound: Limited data exist, though short-chain PFAS generally show lower bioaccumulation than long-chain counterparts.
  • PFOS: Well-documented for hepatotoxicity, immunotoxicity, and endocrine disruption, with a half-life exceeding 5 years in humans .
  • Perfluorotriethylamine: Limited toxicity data, but its persistence is comparable to other PFAS due to strong C-F bonds .

Regulatory and Industrial Status

  • However, emphasizes the need to evaluate substitutes for persistence and toxicity .

Q & A

Q. How to address variability in this compound’s degradation rates across published datasets?

  • Answer : Perform sensitivity analysis using Monte Carlo simulations to quantify uncertainty sources (e.g., temperature fluctuations). Report results with 95% confidence intervals and Cohen’s d for effect size .

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